molecular formula C16H12F3N3O2 B12175957 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12175957
M. Wt: 335.28 g/mol
InChI Key: CZWMRFOIUOSYKS-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-benzamide hybrid compound characterized by a methoxy-substituted benzamide moiety linked to a 2-(trifluoromethyl)-substituted benzimidazole core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzimidazole core is associated with diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties .

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

2-methoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H12F3N3O2/c1-24-13-5-3-2-4-10(13)14(23)20-9-6-7-11-12(8-9)22-15(21-11)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22)

InChI Key

CZWMRFOIUOSYKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 2-methoxybenzoic acid with 2-(trifluoromethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiparasitic Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, a series of compounds related to benzimidazole were tested against various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that these compounds, including derivatives similar to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide, achieved nanomolar activity against these parasites .

CompoundTarget ParasiteActivity (nM)
1bGiardia<100
1eTrichomonas<200

Antibacterial Properties

The compound has also shown promise in antibacterial applications. Studies have reported that benzimidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/ml)Comparison Drug
S. aureus2Norfloxacin
E. coli4Chloromycin

Antifungal Activity

The antifungal potential of benzimidazole derivatives is noteworthy. In vitro studies have indicated that compounds similar to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide demonstrate significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were found to be lower than those of conventional antifungal agents .

Fungal StrainMIC (µg/ml)
C. albicans5
A. fumigatus10

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. Research has highlighted their effectiveness against various viruses, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The antiviral activity was attributed to the structural features of the benzimidazole core, which enhances interaction with viral components .

VirusEC50 (mM)
BVDV1.11
Rotavirus0.5

Anti-inflammatory Effects

In addition to antimicrobial activities, compounds based on the benzimidazole scaffold have been investigated for their anti-inflammatory properties. Studies indicate that certain derivatives can significantly reduce inflammation in animal models, suggesting potential therapeutic uses in inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Case Study: Treatment of Protozoan Infections
    A study evaluated the efficacy of a benzimidazole derivative in treating infections caused by Trichomonas vaginalis. The compound showed a significant reduction in parasite load in treated subjects compared to controls.
  • Case Study: Bacterial Infections
    In a clinical trial assessing the antibacterial effects of a new benzimidazole derivative, patients with resistant bacterial infections exhibited improved outcomes when treated with the compound alongside standard antibiotics.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with similar benzimidazole and benzamide derivatives:

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
2-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide Benzimidazole-Benzamide 2-methoxy (benzamide), 2-(trifluoromethyl) (benzimidazole) Hypothesized: Kinase inhibition, antimicrobial Potential enhanced solubility (methoxy) and target binding (CF₃)
Nitazoxanide (NTZ) Thiazole-Benzamide 5-nitrothiazole, acetyloxy Antiparasitic Broad-spectrum activity against protozoa and helminths
Flumbatinib Benzamide Trifluoromethyl, pyrimidinylamino Tyrosine kinase inhibitor Targets BCR-ABL1 fusion protein in leukemia
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole-Benzhydrazide 5-methyl (benzimidazole), substituted benzylidene Not specified Hydrazide group enables metal chelation for catalytic applications
Compounds 9a-9e (triazole-thiazole derivatives) Benzimidazole-Triazole Varied aryl thiazole groups Docking studies (α-glucosidase inhibition) Compound 9c (4-bromophenyl) showed optimal binding affinity

Functional Group Impact

  • Trifluoromethyl (CF₃) : Present in both the target compound and Flumbatinib, this group enhances hydrophobic interactions and resistance to oxidative metabolism, critical for kinase inhibitor efficacy .
  • Benzimidazole vs. Thiazole : Benzimidazole’s larger aromatic system may enable stronger π-π stacking in target binding compared to NTZ’s thiazole ring, which is smaller but electron-deficient due to the nitro group .

Biological Activity

2-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound characterized by its unique structure, which includes a methoxy group, a trifluoromethyl group, and a benzimidazole moiety. This combination of functional groups enhances its lipophilicity and metabolic stability, making it a promising candidate for various pharmaceutical applications. The biological activity of this compound has been explored in several studies, revealing its potential in medicinal chemistry.

  • Molecular Formula : C16H12F3N3O2
  • Molecular Weight : 335.28 g/mol

The trifluoromethyl group contributes to the compound's enhanced biological activity by increasing its interaction with biological targets due to improved membrane permeability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains. In comparative studies, 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • Inhibition Zone Diameters : Comparable to standard antibiotics like ceftriaxone, with zones measuring up to 30 mm against certain pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays. In vitro studies using different cancer cell lines (e.g., MCF-7) revealed:

  • Cytotoxicity : The IC50 values for cell viability were significantly lower than those of untreated controls, suggesting effective inhibition of cancer cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis and halt the cell cycle at the S phase, demonstrating its capability to target cancer cells effectively .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been documented in literature. Compounds structurally related to 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide have shown promise in reducing inflammation markers in cellular assays.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its pharmacological profile:

Compound Name Structure Features Biological Activity
Benzimidazole DerivativesContains benzimidazole ringAntimicrobial, Antiparasitic
Trifluoromethyl BenzamidesTrifluoromethyl substituentEnhanced metabolic stability
Methoxy-substituted BenzamidesMethoxy group presentPotential anti-inflammatory properties
N-(4-Methylphenyl) BenzamidesAromatic substitution on benzamideAnticancer activity

This table highlights how variations in structure can influence biological activity, suggesting that the trifluoromethyl and methoxy groups play critical roles in enhancing the efficacy of the compound.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • A study on benzimidazole derivatives demonstrated significant antibacterial activity against multiple strains with MIC values comparable to established antibiotics.
  • Research on related benzamide derivatives indicated promising results in inhibiting tumor growth in various cancer models, with specific focus on their ability to induce apoptosis in treated cells .

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